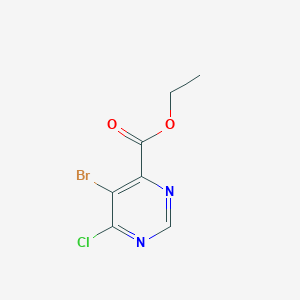

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXXMMJXOBCYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

A Versatile Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] Its structural uniqueness lies in its tri-functional nature , offering three distinct sites for chemical modification with orthogonal reactivity profiles. This "plug-and-play" capability allows researchers to sequentially construct complex bioactive molecules—such as kinase inhibitors and receptor antagonists—with high regiocontrol.

This guide details the physiochemical properties, synthetic accessibility, and, most critically, the reactivity logic required to exploit this scaffold effectively. We provide validated protocols for SNAr displacements and Palladium-catalyzed cross-couplings, supported by mechanistic insights.

Physiochemical Profile

| Property | Data |

| CAS Number | 1097250-94-6 |

| IUPAC Name | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate |

| Molecular Formula | C₇H₆BrClN₂O₂ |

| Molecular Weight | 265.49 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 45–48 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) |

Synthetic Accessibility

The industrial synthesis of this scaffold typically follows a linear three-step sequence starting from commercially available diethyl oxalacetate. This route ensures high atom economy and scalability.

Mechanistic Pathway[3][4]

-

Condensation: Diethyl oxalacetate condenses with formamidine acetate to form the pyrimidine ring (Ethyl 6-hydroxypyrimidine-4-carboxylate).

-

Electrophilic Bromination: The electron-rich C5 position is brominated using elemental bromine or NBS.

-

Deoxychlorination: The hydroxyl group (tautomeric with the carbonyl) is converted to a chloride using phosphorus oxychloride (POCl₃), yielding the final target.

Figure 1: Step-wise synthetic route to Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate.

Reactivity & Functionalization Logic

The core value of this scaffold is the reactivity hierarchy of its three functional groups. Understanding this order is crucial to avoiding side reactions.

The Reactivity Hierarchy

-

C6-Chlorine (Most Reactive): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The pyrimidine nitrogens and the electron-withdrawing ester at C4 activate this position.

-

C5-Bromine (Intermediate): Less reactive toward SNAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

-

C4-Ester (Least Reactive): Stable under mild SNAr and coupling conditions; can be hydrolyzed or reduced in a final step.

Strategic Workflow

-

Strategy A (SNAr First): Displacement of the C6-Cl with an amine or alkoxide is the standard first step. The C5-Br remains intact, allowing for subsequent cross-coupling.

-

Strategy B (Coupling First): Palladium coupling at C5 is possible but risky. The oxidative addition into C-Br is faster than C-Cl, but the basic conditions required for Suzuki coupling can sometimes trigger hydrolysis of the ester or premature displacement of the chloride. Recommendation: Perform SNAr first whenever possible.

Figure 2: Decision tree for functionalization. Path A is the preferred route for library generation.

Experimental Protocols

Protocol A: Regioselective SNAr at C6

This protocol selectively displaces the chlorine atom with a primary amine without affecting the bromine or ester.

-

Reagents: Target Scaffold (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (1.5 equiv), THF or DMF.

-

Procedure:

-

Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate in anhydrous THF (0.2 M).

-

Cool to 0 °C in an ice bath.

-

Add DIPEA followed by the dropwise addition of the amine.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Yield: Typically 85–95%.

-

-

Note: If using a weaker nucleophile (e.g., aniline), heating to 50–60 °C may be required.

Protocol B: Suzuki-Miyaura Coupling at C5

Performed after the SNAr step to install an aryl or heteroaryl group.

-

Reagents: C6-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Charge a reaction vial with the intermediate, boronic acid, base, and catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent mixture.

-

Heat to 80–90 °C for 4–12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

-

Applications in Drug Discovery

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The pyrimidine core mimics the ATP purine ring. The C6-amino group often forms hydrogen bonds with the hinge region of kinases.

-

Endothelin Receptor Antagonists: Similar 5-bromo-pyrimidine scaffolds are found in drugs like Macitentan , where the 5-position is crucial for hydrophobic pocket occupancy.

-

Fragment-Based Drug Design (FBDD): The distinct vectors of the Br, Cl, and Ester groups allow for rapid exploration of 3D chemical space.

Safety & Handling

-

Hydrolysis Risk: The C6-Cl bond is sensitive to moisture over time. Store under inert gas.

-

Lachrymator Potential: Like many halopyrimidines, this compound can be irritating to mucous membranes. Handle in a fume hood.

-

Waste: Segregate halogenated organic waste.

References

-

Sigma-Aldrich. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate Product Sheet.[5]Link

-

Organic Syntheses. Amino Carbonylation of Hetero Aryl Bromides. (General reactivity of 5-bromopyrimidines). Link

-

Journal of Medicinal Chemistry. Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist.[6] (Context on 5-bromo-pyrimidine scaffolds). Link

-

MDPI Molbank. Synthesis and Crystal Structure of Thiazolopyrimidine Derivatives. (Synthetic pathways for brominated pyrimidine carboxylates). Link

-

BenchChem. Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Protocol adaptation for 5-bromo-6-chloro analogs). Link

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | 1097250-94-6 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

1H NMR spectrum of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

Introduction: The Imperative for Structural Elucidation

In the landscape of drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound, representing a versatile scaffold for the synthesis of complex molecules with potential biological activity. The presence of a halogenated pyrimidine core coupled with an ethyl ester functional group presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for unambiguously verifying the molecular structure of such compounds in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate. Moving beyond a mere presentation of data, we will delve into the theoretical prediction of the spectrum based on first principles of chemical structure and electronic effects. We will then outline a robust, field-proven experimental protocol for acquiring high-quality spectral data, ensuring reproducibility and scientific rigor. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for routine structural confirmation and in-depth molecular analysis.

Section 1: Theoretical ¹H NMR Spectral Analysis

The foundation of spectral interpretation lies in a thorough analysis of the molecule's structure. By dissecting the electronic environment of each proton, we can predict the key features of the ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their integration values, and their splitting patterns (multiplicity).

Molecular Structure and Proton Environments:

The structure of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate contains three distinct, non-equivalent sets of protons, which will give rise to three unique signals in the ¹H NMR spectrum.

-

Proton Environment A (H-2): This is the lone proton attached to the pyrimidine ring at the C2 position. Its chemical shift is significantly influenced by several factors:

-

Aromaticity: It is part of an aromatic system, which generally shifts protons downfield.

-

Inductive Effects: It is positioned between two highly electronegative nitrogen atoms, which strongly withdraw electron density, causing significant deshielding.

-

Substituent Effects: The electron-withdrawing nature of the bromo, chloro, and ethyl carboxylate groups further deshields this proton.[1][2]

-

Multiplicity: With no adjacent protons (protons on neighboring carbons), this signal will appear as a sharp singlet (s) .

-

-

Proton Environment B (-OCH₂CH₃): These are the two methylene protons of the ethyl ester group.

-

Inductive Effects: They are directly bonded to an oxygen atom, which is strongly electronegative and deshields them, shifting them downfield relative to alkyl protons.[3]

-

Multiplicity: These two protons are adjacent to the three equivalent protons of the methyl group (Environment C). According to the n+1 rule, this signal will be split into (3+1) = 4 peaks, appearing as a quartet (q) .[4][5]

-

-

Proton Environment C (-OCH₂CH₃): These are the three methyl protons of the ethyl ester group.

-

Shielding: These protons are further from the electronegative oxygen and carbonyl group, making them the most shielded (upfield) protons in the molecule.

-

Multiplicity: These three protons are adjacent to the two equivalent protons of the methylene group (Environment B). Applying the n+1 rule, this signal will be split into (2+1) = 3 peaks, appearing as a triplet (t) .[4][5]

-

Predicted ¹H NMR Data Summary:

The anticipated ¹H NMR spectral parameters are summarized in the table below. The chemical shifts are estimates based on typical values for pyrimidine derivatives and ethyl esters.[3][4][6][7]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration (Relative No. of Protons) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrimidine H-2 (A) | 9.1 - 9.4 | 1H | Singlet (s) | N/A |

| Methylene -OCH₂ CH₃ (B) | 4.3 - 4.6 | 2H | Quartet (q) | ~7.1 |

| Methyl -OCH₂CH₃ (C) | 1.3 - 1.5 | 3H | Triplet (t) | ~7.1 |

Section 2: Experimental Protocol for High-Fidelity Spectrum Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield clean, reproducible data.

2.1. Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the NMR sample.

-

Weighing the Sample: Accurately weigh 5-10 mg of purified Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate into a clean, dry vial.[8][9][10]

-

Solvent Selection and Dissolution:

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility in CDCl₃ is poor.[11][12]

-

Causality: Deuterated solvents are essential as the spectrometer's field-frequency lock system utilizes the deuterium signal to maintain magnetic field stability during acquisition. Using a non-deuterated solvent would result in a massive, broad solvent peak obscuring the analyte signals.

-

Vortex the vial until the sample is fully dissolved. A clear, transparent solution is required.

-

-

Filtration and Transfer:

-

If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][11]

-

Causality: Suspended solids drastically degrade the magnetic field homogeneity within the sample, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.

-

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference, setting the 0.00 ppm mark.[11]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

2.2. Instrument Setup and Calibration

-

Sample Insertion: Carefully wipe the outside of the NMR tube and insert it into the spinner turbine, adjusting the depth using the sample gauge. Place the sample into the NMR spectrometer.[13][14]

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the solvent. This ensures the magnetic field strength remains constant.[8]

-

Shim the magnetic field. This process involves adjusting currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are often sufficient for routine ¹H NMR.

-

Causality: A homogeneous magnetic field is critical for achieving sharp, well-resolved peaks. Poor shimming results in broad and asymmetric peak shapes.

-

-

Pulse Calibration: Determine the 90° pulse width for the proton channel. This ensures that the radiofrequency pulses correctly excite the nuclei for optimal signal detection.[13]

2.3. Data Acquisition Parameters

Standard ¹H NMR acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).

-

Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -1 to 12 ppm.[8]

-

Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds.

-

Acquisition Time (AQ): Set an acquisition time of 2-4 seconds.

-

Trustworthiness Insight: For accurate integration (quantification), the sum of the relaxation delay and the acquisition time (D1 + AQ) should be at least 5 times the T₁ (spin-lattice relaxation time) of the slowest-relaxing proton in the molecule.[15] This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal intensity directly proportional to the number of protons.

Section 3: Data Processing and Visualization

Once the raw data (Free Induction Decay, or FID) is acquired, standard processing steps are applied to generate the final spectrum.

3.1. Processing Workflow

-

Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

-

Phase Correction: The spectrum is phased to ensure all peaks are purely absorptive and point in the same direction (positive).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each signal is integrated to determine the relative ratio of protons in each environment, which should confirm the predicted 1:2:3 ratio.

3.2. Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

Caption: Workflow for structural elucidation using ¹H NMR.

Conclusion

The ¹H NMR spectrum of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is predicted to be clean and highly informative, with three distinct signals corresponding to the pyrimidine proton, the ethyl methylene protons, and the ethyl methyl protons. The anticipated singlet, quartet, and triplet pattern, with a 1:2:3 integration ratio, provides a definitive fingerprint for structural confirmation. By adhering to the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity spectra, ensuring the integrity of their chemical synthesis and downstream applications. This synthesis of theoretical prediction and rigorous experimental practice embodies the power of NMR spectroscopy as an indispensable tool in modern chemical science.

References

-

NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 17, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 17, 2026, from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 17, 2026, from [Link]

-

Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved February 17, 2026, from [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved February 17, 2026, from [Link]

-

Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

-

1H-NMR Protocol for Exometabolome Analysis of Cultured Mammalian Cells. (n.d.). Springer Protocols. Retrieved February 17, 2026, from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). Canadian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). UT Health San Antonio. Retrieved February 17, 2026, from [Link]

-

NMR data acquisition. (n.d.). PhenoMeNal. Retrieved February 17, 2026, from [Link]

-

1 H-NMR spectrum of para-substituted pyrimidine ER-6. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved February 17, 2026, from [Link]

-

Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]

-

C4H8O2 Proton NMR Explained. (2025, December 16). Sorbello, G. Retrieved February 17, 2026, from [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (2024, October 24). MDPI. Retrieved February 17, 2026, from [Link]

-

UChicago Experiment Guides - NMR Facility. (n.d.). The University of Chicago Chemistry Department. Retrieved February 17, 2026, from [Link]

-

Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved February 17, 2026, from [Link]

-

1 H NMR spectrum of ethyl... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Yield, melting point, IR, and 1 H-NMR data for esters 1-6. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Abraham, R. J., & Mobli, M. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved February 17, 2026, from [Link]

-

NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 17, 2026, from [Link]

-

Supporting Information for an article. (n.d.). Retrieved February 17, 2026, from [Link]

-

Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. (2015, October 8). AZoM.com. Retrieved February 17, 2026, from [Link]

-

NMR of ethyl ethanoate for A-level Chemistry. (2024, March 20). YouTube. Retrieved February 17, 2026, from [Link]

-

Acetic acid ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 17, 2026, from [Link]

-

Ethyl 5-Bromo-6-chloropyrimidine-4-carboxylate (1 x 100 mg). (n.d.). Reagentia. Retrieved February 17, 2026, from [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ou.edu [ou.edu]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. r-nmr.eu [r-nmr.eu]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Purity Analysis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

A Technical Guide to Critical Quality Attributes & Method Validation

Executive Summary

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and antiviral agents. Its structural utility lies in its orthogonal reactivity: the C6-chloro group serves as an electrophile for Nucleophilic Aromatic Substitution (SNAr), the C5-bromo group facilitates metal-catalyzed cross-coupling (Suzuki/Sonogashira), and the C4-ester allows for heterocycle formation or amide coupling.

However, this reactivity profile presents significant analytical challenges. The molecule is prone to hydrolytic degradation (both de-esterification and chloride displacement) and solvolysis in protic solvents. This guide outlines a robust, self-validating analytical strategy designed to distinguish the parent molecule from its specific degradation products, ensuring data integrity in drug development pipelines.

Part 1: Chemical Logic & Impurity Profiling

To develop a specific analytical method, one must first predict the "Silent Killers"—impurities that co-elute or degrade during analysis.

1.1 The Degradation Matrix

The electron-deficient pyrimidine ring activates the C6-chlorine and C4-ester towards nucleophilic attack.

-

Impurity A (Hydrolysis of Ester): 5-bromo-6-chloropyrimidine-4-carboxylic acid. Occurs in the presence of moisture and trace acid/base.

-

Impurity B (Hydrolysis of Chloride): Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (exists in tautomeric equilibrium with the 6-oxo form). Occurs in aqueous media or high-humidity storage.

-

Impurity C (Solvolysis): Ethyl 5-bromo-6-methoxypyrimidine-4-carboxylate. Critical Artifact: This impurity is often generated in the analytical lab by dissolving the sample in Methanol.

1.2 Pathway Visualization

The following diagram maps the genesis of these impurities, guiding the separation requirements.

Figure 1: Degradation pathways. Note that Impurity C is frequently an analytical artifact caused by improper diluent selection.

Part 2: Analytical Strategy & Method Development

The following protocol uses Reverse Phase HPLC (RP-HPLC) with UV detection. Mass Spectrometry (LC-MS) is recommended for initial peak identification but is not required for routine release testing if the method is validated.

2.1 Chromatographic Conditions (The "Why" and "How")

| Parameter | Condition | Technical Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.) | A standard C18 provides sufficient hydrophobic retention. 3.5 µm particle size balances resolution with backpressure. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Critical: Acidic pH (~2.5) suppresses the ionization of Impurity A (Acid) and Impurity B (Phenol/Enol), sharpening their peaks and increasing retention. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN is preferred over Methanol to prevent the in-situ formation of Impurity C (trans-esterification or SNAr methoxy substitution). |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV @ 254 nm | Pyrimidines have strong absorbance at 254 nm due to the conjugated |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Injection Vol | 5 - 10 µL | Depends on sensitivity requirements. |

2.2 Gradient Profile

Goal: Elute the polar hydrolytic impurities early, followed by the target, then flush highly retained dimers or synthesis byproducts.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (polar impurity separation) |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

2.3 Sample Preparation (The "Self-Validating" Step)

WARNING: Do not use Methanol as a diluent.

-

Stock Solution: Weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile . (Concentration: 1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.

-

Validation Check: Inject the standard immediately, then again after 4 hours. If the area of Impurity B increases, the molecule is hydrolyzing in the autosampler. In this case, switch the diluent to 100% ACN or reduce the autosampler temperature to 4°C.

-

Part 3: Detailed Experimental Protocol

3.1 System Suitability Testing (SST)

Before releasing data, the system must pass these criteria to ensure trustworthiness (E-E-A-T).

-

Resolution (

): > 2.0 between Impurity A (Acid) and Target Peak. -

Tailing Factor (

): 0.8 – 1.5 for the main peak. (Significant tailing indicates secondary silanol interactions; increase buffer strength if observed). -

Precision: %RSD

2.0% for 5 replicate injections of the target. -

Sensitivity (S/N): Signal-to-Noise ratio > 10 for the LOQ (Limit of Quantitation) solution (typically 0.05% of target concentration).

3.2 Analytical Workflow Diagram

Figure 2: Analytical workflow emphasizing the critical control point at dissolution to prevent artifact formation.

Part 4: Orthogonal Validation & Stability

To fully characterize the material, HPLC purity alone is insufficient. The following orthogonal methods are required for a complete Certificate of Analysis (CoA).

4.1 Residual Solvents (GC-HS)

Since the synthesis likely involves halogenation (POCl3) and esterification, residual solvents must be monitored.

-

Method: Headspace Gas Chromatography (GC-HS).

-

Solvents to Monitor: Ethanol (synthesis solvent), Dichloromethane (extraction), POCl3 (if applicable - requires derivatization or Ion Chromatography).

4.2 Water Content (Karl Fischer)

-

Method: Volumetric or Coulometric Karl Fischer (KF).

-

Relevance: Water promotes the formation of Impurity A and B.

-

Specification: Typically

0.5% w/w. High water content correlates directly with shelf-life instability.

4.3 Identification (NMR)

-

H NMR (DMSO-d6):

-

Triplet (~1.3 ppm, 3H, -CH2CH3 )

-

Quartet (~4.4 ppm, 2H, -CH2 CH3)

-

Singlet (~9.0 ppm, 1H, Pyrimidine H-2)

-

-

Absence of Peaks: Ensure no broad singlet around 10-12 ppm (indicative of carboxylic acid impurity) or exchangeable protons indicating hydrolysis.

Part 5: References

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (Compound Summary).[2][3][4] National Library of Medicine. [Link]

-

ResearchGate. (2025). Nucleophilic aromatic substitution reactions of chloropyrimidines.[5][6][7][Link]

Sources

- 1. mastercontrol.com [mastercontrol.com]

- 2. Ethyl 5-Bromo-6-chloropyrimidine-4-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. 1097250-94-6|Ethyl 5-bromo-6-chloro-pyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | 1097250-94-6 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

Strategic Sourcing and Utilization of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

This guide provides a technical analysis of the sourcing, chemistry, and application of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6). It is designed for medicinal chemists and process engineers requiring high-purity intermediates for heterocyclic scaffold construction.

Executive Summary: The Pyrimidine Linchpin

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a trifunctional heterocyclic scaffold that serves as a critical "linchpin" in drug discovery. Its value lies in the orthogonal reactivity of its three functional handles:

-

C4-Ester: A gateway for cyclization (forming fused systems like pyrimido[4,5-d]pyrimidines) or functional group interconversion.

-

C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C6-Chloride: A highly electrophilic site for Regioselective Nucleophilic Aromatic Substitution (SNAr).

This guide details the technical criteria for selecting suppliers, validating purity, and exploiting the compound’s reactivity in high-value synthesis.

Chemical Profile & Reactivity Matrix

| Property | Specification |

| IUPAC Name | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate |

| CAS Number | 1097250-94-6 |

| Molecular Formula | C₇H₆BrClN₂O₂ |

| Molecular Weight | 265.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |

Orthogonal Reactivity Map

The compound's utility is defined by the ability to selectively manipulate specific positions without affecting others.

Figure 1: Divergent reactivity pathways allowing sequential functionalization.

Commercial Landscape & Supplier Evaluation

Sourcing this intermediate requires distinguishing between Catalog Resellers (who stock small quantities) and Bulk Manufacturers (who control the synthesis).

Primary Synthesis Route & Impurity Profile

Understanding the industrial synthesis is crucial for anticipating impurities. The dominant route involves the Pd-catalyzed mono-carbonylation of 5-bromo-4,6-dichloropyrimidine.

-

Reaction: CO (gas), EtOH, PdCl₂(PPh₃)₂ (catalyst).

-

Key Impurities:

Supplier Tiering

| Tier | Supplier Type | Typical Scale | Recommended For | Key Players (Examples) |

| Tier 1 | Primary Manufacturers | kg – Metric Ton | GMP/GLP Scale-up, Process Development | BLD Pharm, WuXi AppTec, Enamine |

| Tier 2 | Stocking Distributors | g – kg | MedChem Hit-to-Lead, Rapid Sourcing | Combi-Blocks, Sigma-Aldrich (MilliporeSigma) |

| Tier 3 | Aggregators | mg – g | Initial Screening | eMolecules, MolPort |

Selection Heuristic:

-

For <10g : Prioritize delivery speed (Tier 2).

-

For >100g : Request a "Use Test" sample and Certificate of Analysis (CoA) specifically checking for the bis-ester impurity (Tier 1).

Quality Assurance Protocol

Do not rely solely on the supplier's CoA. The following self-validating protocol ensures the material is fit for purpose.

Identity Verification (¹H NMR)

-

Solvent: DMSO-d₆ or CDCl₃.

-

Diagnostic Signals:

-

Triplet (~1.3 ppm): Methyl group of the ethyl ester.

-

Quartet (~4.4 ppm): Methylene group of the ethyl ester.

-

Singlet (~9.0 ppm): The C2-proton. Note: This peak must be a sharp singlet. Splitting or extra peaks in this region indicate regioisomeric contamination (e.g., 2-chloro isomer).

-

Purity Assessment (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Wavelength: 254 nm (aromatic) and 220 nm (amide/ester bonds).

-

Acceptance Criteria: >97% Area under curve (AUC). Bis-ester impurity usually elutes later due to increased lipophilicity.

Experimental Application: Sequential Functionalization

Objective: Synthesis of a 4-amino-6-substituted pyrimidine core via SNAr followed by Cyclization.

Protocol: SNAr Displacement at C6

This reaction exploits the high electrophilicity of the C6 position, activated by the adjacent nitrogen and the electron-withdrawing ester at C4.

Reagents:

-

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.05 equiv)

-

Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: THF or DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with the pyrimidine substrate and anhydrous THF (0.2 M concentration) under Nitrogen.

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Regiocontrol. Lower temperature prevents attack at the ester (C4) or double addition.

-

Addition: Add DIPEA, followed by the dropwise addition of the amine.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with 1M Citric Acid (to remove excess amine), Water, and Brine. Dry over Na₂SO₄.

-

Outcome: Yields Ethyl 5-bromo-6-(benzylamino)pyrimidine-4-carboxylate .

Decision Logic for Optimization

If the reaction yields a mixture of products, consult the following logic flow:

Figure 2: Troubleshooting logic for nucleophilic substitution reactions.

References

-

Sigma-Aldrich. Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate Product Specification.Link

-

ChemicalBook. CAS 1097250-94-6 Technical Data and Suppliers.Link

-

National Institutes of Health (NIH) - PubChem. Pyrimidine Carboxylate Derivatives and Bioactivity.Link

-

Journal of Medicinal Chemistry. Discovery of Macitentan: Structure-Activity Relationships of Pyrimidine Scaffolds. (Contextual reference for pyrimidine reactivity). Link

-

BLD Pharm. Certificate of Analysis Data for Pyrimidine Intermediates.Link

Sources

Technical Guide: Modular Synthesis of Pyrimidine Derivatives from Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

This guide details the modular synthesis of pyrimidine derivatives using Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate as a core scaffold. This intermediate is a high-value "privileged structure" in medicinal chemistry, widely used to access kinase inhibitors (e.g., EGFR, CDK) and antiviral agents.

Executive Summary & Scaffold Analysis

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) offers three distinct points of diversity, allowing for the rapid generation of chemical libraries. Its utility stems from the orthogonal reactivity of its functional groups, enabling sequential, regioselective modifications.

Chemo-Reactivity Profile

The scaffold presents a "reactivity hierarchy" that dictates the optimal synthetic workflow. Violating this order often leads to complex mixtures or scaffold degradation.

-

Site A (C6-Cl): The Most Reactive. Highly susceptible to Nucleophilic Aromatic Substitution (

) due to the electron-deficient nature of the pyrimidine ring, further activated by the ortho-nitrogen and the electron-withdrawing ester at C4. -

Site B (C5-Br): The "Pivot" Point. A sterically congested but chemically distinct handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). While the C-Br bond is weaker than C-Cl, the C6 position is more electrophilic toward "hard" nucleophiles.

-

Site C (C4-Ester): The Cyclization Anchor. Stable under standard

and coupling conditions (if saponification is avoided), this group serves as the electrophile for ring-closing reactions to form fused bicyclic systems (e.g., pyrimidopyrimidines).

Reactivity Map (DOT Visualization)

Module 1: Nucleophilic Aromatic Substitution ( ) at C6

The C6-chlorine is the first point of attack. Attempting Pd-coupling at C5 before displacing the C6-chloride is risky; basic coupling conditions (e.g.,

Mechanistic Insight

The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing ester at C4 stabilizes the negative charge on the ring nitrogens, significantly lowering the activation energy for nucleophilic attack at C6 compared to a standard chloropyrimidine.

Experimental Protocol: C6-Amination

Objective: Synthesis of Ethyl 5-bromo-6-(substituted-amino)pyrimidine-4-carboxylate.

-

Preparation: Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).

-

Note: Avoid alcohols to prevent competitive alkoxylation.

-

-

Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 1.5 equiv).

-

Nucleophile Addition: Add the primary or secondary amine (1.05 equiv) dropwise at

.-

Critical Control: For highly reactive amines (e.g., pyrrolidine), maintain

. For anilines, warm to Room Temperature (RT) or

-

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The product usually becomes less polar than the starting material (if using alkyl amines) or more polar (if using polar side chains).

-

Work-up: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR: Disappearance of the starting material peaks. If the amine has protons adjacent to the nitrogen, look for the specific splitting pattern indicating N-C bond formation.

-

LC-MS: Observe the characteristic Br isotope pattern (

and

Module 2: Palladium-Catalyzed Cross-Coupling at C5

Once the C6 position is "capped" with a nucleophile, the C5-bromide becomes the focus. The presence of the C4-ester and the newly installed C6-substituent can sterically crowd the C5 position, necessitating active catalysts.

Catalyst Selection

-

Standard:

– Works well for simple aryl boronic acids. -

Sterically Demanding:

or

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 5-aryl-6-aminopyrimidine-4-carboxylate.

-

Setup: In a microwave vial or Schlenk flask, combine:

-

Substrate (from Module 1): 1.0 equiv.

-

Boronic Acid/Ester: 1.2 – 1.5 equiv.

-

Catalyst:

(5 mol%). -

Base:

or

-

-

Solvent System: 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.

-

Why Water? Essential for the transmetallation step in the Suzuki mechanism.

-

-

Reaction: Heat to

for 4–12 hours (or 30 min at -

Work-up: Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc/Water. Extract organic layer.[1]

-

Purification: Silica gel chromatography.

Data Summary Table: Typical Yields

| C6 Substituent | Boronic Acid | Catalyst | Conditions | Yield |

| Morpholine | Phenyl | 82% | ||

| Benzylamine | 4-F-Phenyl | 75% | ||

| Isopropylamine | 3-Pyridyl | 68% |

Module 3: Scaffold Cyclization (Fused Systems)

The C4-ester provides a gateway to bicyclic heterocycles. Two common pathways involve reacting the ester with the adjacent C5 or C6 substituents.

Pathway A: Pyrimido[4,5-d]pyrimidines

This requires a nitrogen nucleophile at C5 (installed via Buchwald coupling instead of Suzuki) or utilizing the C6-amine and C4-ester with a "one-carbon" bridge.

-

Reagent: Formamidine acetate or Triethyl orthoformate + Ammonium acetate.

-

Mechanism: The external nitrogen source attacks the ester, followed by cyclization onto the C5/C6 nitrogen.

Pathway B: Pyrazolo[3,4-d]pyrimidines (The Hydrazine Route)

Direct treatment of the parent scaffold (Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate) with hydrazine can lead to immediate cyclization.

-

Reaction: Hydrazine displaces C6-Cl

Hydrazine attacks C4-Ester -

Outcome: 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

-

Note: The C5-Br is often retained, providing a handle for late-stage functionalization on the fused system.

References

-

Vertex Pharmaceuticals. "Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors." National Institutes of Health (PMC). [Link]

-

MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Processes. [Link][1][2][3][4][5][6][7][8][9][10]

-

Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Literature." [Link]

-

Royal Society of Chemistry. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jsscacs.edu.in [jsscacs.edu.in]

- 6. atlantis-press.com [atlantis-press.com]

- 7. impactfactor.org [impactfactor.org]

- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Strategic Utilization of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate in Medicinal Chemistry

This guide provides a comprehensive technical analysis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate , a high-value pharmacophore precursor used to synthesize bicyclic heterocycles (e.g., pyrrolopyrimidines, purine analogues) prevalent in kinase inhibitors and antiviral therapeutics.

Executive Summary

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (CAS: 1097250-94-6) serves as a trifunctional "lynchpin" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its three functional handles: a nucleophilic-labile chloride at C6, a palladium-active bromide at C5, and an electrophilic ester at C4. This unique substitution pattern allows medicinal chemists to sequentially construct complex bicyclic cores—such as pyrrolo[2,3-d]pyrimidines (7-deazapurines)—which are bioisosteres of adenosine and critical scaffolds in FDA-approved JAK inhibitors.

Chemical Architecture & Reactivity Map

The molecule’s value lies in its regio-controlled reactivity . The pyrimidine ring is electron-deficient, activating the C6-chloride toward Nucleophilic Aromatic Substitution (

Reactivity Hierarchy (Chemo-orthogonality)

-

C6-Chloride (Most Reactive): Activated by N1/N3 nitrogens; susceptible to rapid

by amines, thiols, and alkoxides at -

C4-Ester (Intermediate): Serves as a "locking" mechanism for cyclization (e.g., with hydrazines or amidines) or can be reduced to an aldehyde/alcohol.

-

C5-Bromide (Least Reactive to Nucleophiles): Requires Pd-catalysis (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.

Visualization: Reactivity Logic Flow

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization strategy.

Synthesis of the Building Block

While often purchased, in-house synthesis ensures purity and scalability. The route proceeds via the chlorination of the 6-hydroxy precursor.

Protocol: Chlorination of Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Principle: The hydroxy group at C6 is converted to a chloride using phosphorus oxychloride (

Reagents:

-

Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate (1.0 eq)

- (Phosphorus oxychloride) (5.0 eq)

- -Diethylaniline (1.0 eq) [Catalyst/Acid Scavenger]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under Argon, suspend the 6-hydroxy precursor in neat

. -

Addition: Add

-diethylaniline dropwise at -

Reflux: Heat the mixture to reflux (

) for 3–4 hours. Monitor by TLC (the starting material is polar; the product is non-polar). -

Workup (Critical Safety): Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench excess

. (Do not add water to the acid). -

Extraction: Extract with Dichloromethane (DCM) (

). Wash combined organics with sat. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 85–92%.

Data Validation:

Medicinal Chemistry Applications: Scaffold Construction

A. Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

This is the most common application. The strategy involves an

Pathway:

-

: React core with a primary amine (

-

Sonogashira: React with Trimethylsilylacetylene (TMSA) at C5-Br.

-

Cyclization: Base-mediated desilylation and attack of the C6-amine nitrogen onto the alkyne (5-endo-dig) or reaction with the adjacent ester if a different linker is used.

Alternative (Classic): Reaction with

B. Synthesis of Pyrimido[4,5-d]pyridazines

Reaction with hydrazine allows for the formation of diaza-analogues, useful for exploring novel chemical space in kinase inhibition.

Experimental Protocol: Regioselective at C6

Objective: Install the primary amine at C6 without affecting the C5-Br or C4-Ester.

-

Dissolution: Dissolve Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1 mmol) in anhydrous THF (5 mL).

-

Cooling: Cool to

(Ice bath). Note: Low temperature prevents over-reaction or ester aminolysis. -

Addition: Add Triethylamine (

, 1.2 mmol) followed by the amine ( -

Reaction: Stir at

for 1 hour, then warm to RT for 2 hours. -

Isolation: Dilute with EtOAc, wash with water. The product is often pure enough for the next step.

Case Study: Design of a JAK-Kinase Inhibitor Analogue

Using this building block, we can construct a core similar to Tofacitinib .

Workflow Visualization:

Figure 2: Synthetic workflow for converting the building block into a bioactive pyrrolopyrimidine scaffold.

Quantitative Data: Substitution Effects

The following table summarizes the electronic effects of substituents on the C6-

| Substituent at C5 | Substituent at C4 | Relative Rate of C6-Cl Displacement | Observation |

| -Br | -COOEt | High | Ester and Bromo are electron-withdrawing, activating C6. |

| -H | -COOEt | Medium | Loss of inductive withdrawal from Br reduces electrophilicity. |

| -Br | -CH3 | Low | Methyl donates electron density, deactivating the ring. |

References

-

Synthesis of 5-bromo-6-chloropyrimidine-4-carboxylates

-

World Intellectual Property Organization (WIPO). (2007). "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis." WO2007012953A2. Link

-

-

Regioselectivity in Pyrimidine Substitution

-

Pyrrolo[2,3-d]pyrimidine Scaffolds

-

General Reactivity of Halopyrimidines

-

Commercial Availability & Physical Data

-

PubChem. "Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate (Isomer Analogue Data)." Link

-

Sources

- 1. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors | MDPI [mdpi.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. mdpi.com [mdpi.com]

- 11. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: Regioselective Suzuki-Miyaura Coupling of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

Executive Summary

This application note details the precision engineering required to perform a regioselective Suzuki-Miyaura cross-coupling on Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate . This scaffold is a "privileged structure" in medicinal chemistry, widely used in the synthesis of kinase inhibitors and folate antagonists.

The core challenge addressed here is the chemoselectivity and regioselectivity between two competing halogen sites (C5-Br vs. C6-Cl) and the preservation of the labile ethyl ester at C4. Contrary to general nucleophilic aromatic substitution (

Mechanistic Insight & Regioselectivity Analysis[1]

The "Battle of the Bonds"

To achieve high yields, one must understand the dichotomy between Bond Dissociation Energy (BDE) and Electrophilicity .

-

Oxidative Addition (The Suzuki Path): Palladium(0) insertion into a carbon-halogen bond is the rate-determining step. The reaction rate generally follows the order of bond weakness: C-I > C-Br > C-Cl >> C-F . Therefore, the C5-Br bond is kinetically favored for Pd insertion over the C6-Cl bond, despite C5 being less electron-deficient.

-

Nucleophilic Attack (The Side Reaction Path): The C6 position is ortho to a nitrogen and para to the electron-withdrawing ester. This makes the C6-Cl bond highly susceptible to

by the base (OH⁻, alkoxide) or nucleophilic solvents.

Critical Success Factor: The reaction conditions must be "active" enough to insert Pd into C5-Br but "mild" enough to prevent

Pathway Visualization

The following decision tree illustrates the kinetic divergence required for success.

Figure 1: Kinetic pathway showing the preferential oxidative addition at C5-Br versus the competing S_NAr at C6-Cl.

Optimization Matrix

The following parameters have been validated to maximize the C5-coupling yield while suppressing ester hydrolysis and C6-substitution.

| Parameter | Recommended | Rationale | Avoid |

| Catalyst | Standard workhorse. The bulky | Ligand-free Pd or highly active catalysts (e.g., | |

| Base | Weak enough to preserve the ethyl ester; strong enough to activate the boronic acid. | ||

| Solvent | 1,4-Dioxane / | Excellent solubility for pyrimidines; water is required for the transmetallation step. | Methanol/Ethanol (Risk of transesterification or alkoxide attack at C6). |

| Temp | 80°C | Sufficient for C-Br activation; insufficient for C-Cl activation. | >100°C (Promotes C6 coupling); <50°C (Sluggish reaction). |

Standard Operating Procedure (SOP)

Objective: Synthesis of Ethyl 5-(4-methoxyphenyl)-6-chloropyrimidine-4-carboxylate.

Materials

-

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 eq, 1.0 mmol, 265 mg)

-

4-Methoxyphenylboronic acid (1.1 eq, 1.1 mmol, 167 mg)

- (0.05 eq, 0.05 mmol, 58 mg)

-

Sodium Carbonate (

) (2.0 eq, 2.0 mmol, 212 mg) -

Solvent: 1,4-Dioxane (8 mL) / Distilled Water (2 mL) - Degassed

Protocol Steps

-

Degassing (Critical):

-

Combine 1,4-dioxane and water in a separate flask. Sparge with Argon or Nitrogen gas for 15 minutes. Reason: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) catalyst.

-

-

Reaction Assembly:

-

To a dry reaction vial (equipped with a magnetic stir bar), add the pyrimidine substrate, boronic acid, and

. -

Transfer the degassed solvent mixture via syringe.

-

Add the

catalyst last. Note: The catalyst is air-sensitive; add quickly or in a glovebox if available.

-

-

Reaction:

-

Seal the vial and purge the headspace with Argon for 1 minute.

-

Heat the mixture to 80°C in an oil bath or heating block.

-

Stir vigorously for 4–6 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2] Look for the consumption of the bromide. If the reaction runs too long (>12h), C6-coupling byproducts may appear.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

-

Combine organics, wash with Brine (15 mL), and dry over anhydrous

. -

Filter and concentrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Note: The product is less polar than the starting material due to the loss of the polar C-Br bond and addition of the aryl group (depending on substituents).

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxygen poisoning of Catalyst | Ensure rigorous degassing. Increase catalyst loading to 7-8 mol%. |

| Hydrolysis (Acid formation) | Base too strong or Temp too high | Switch from Carbonate to Phosphate ( |

| C6-Substitution (Bis-coupling) | Reaction time too long | Stop reaction immediately upon consumption of SM. Reduce Boronic Acid to 1.0 eq. |

| Dehalogenation (H instead of Ar) | Protodeboronation | Use anhydrous conditions (Dioxane/Toluene) with anhydrous base ( |

References

-

BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Retrieved from

-

Schofield, P. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[4] Chemical Science, 7, 5260-5273. Retrieved from

-

Léris, A. et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[5] Comptes Rendus Chimie, 22(4), 303-310. Retrieved from

-

Kosjek, T. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[6] Catalysts, 11(4), 439. Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Recent Developments.[7] Retrieved from

Sources

- 1. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Mastering Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate: A Detailed Guide for Synthetic Chemists

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrimidine core is a privileged structure, frequently encountered in pharmaceuticals and agrochemicals. This guide provides an in-depth technical overview and detailed application protocols for palladium-catalyzed cross-coupling reactions utilizing a versatile and highly functionalized building block: Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate .

This document is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles, empowering you to troubleshoot and adapt these powerful reactions to your specific synthetic challenges.

The Strategic Advantage of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

The subject of this guide, ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, is a trifunctional building block offering a hierarchical platform for sequential cross-coupling reactions. The key to its utility lies in the differential reactivity of its two halogen substituents in palladium-catalyzed transformations. The general reactivity trend for halogens in oxidative addition, the initial and often rate-determining step in the catalytic cycle, is I > Br > Cl.[1][2] This inherent difference allows for the chemoselective functionalization of the C5-position (C-Br bond) while leaving the C6-position (C-Cl bond) available for subsequent transformations under more forcing conditions. The ethyl ester at the C4-position provides an additional handle for further synthetic manipulations, such as hydrolysis and amide bond formation.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern C-C and C-heteroatom bond formation.[3] These reactions generally proceed through a common catalytic cycle, which is essential to understand for effective reaction design and optimization.

dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L_n" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(II)_Complex" [label="[L_nPd(II)(R)(X)]", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(R'-M)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Diorganopalladium_Complex" [label="[L_nPd(II)(R)(R')]", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Product\n(R-R')", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L_n" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Pd(II)_Complex" [label=" "]; "Pd(II)_Complex" -> "Transmetalation" [label=" "]; "Transmetalation" -> "Diorganopalladium_Complex" [label=" "]; "Diorganopalladium_Complex" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Product" [label=" "]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } }

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where an organometallic reagent (R'-M) transfers its organic group to the palladium center. The final step is reductive elimination, which forms the new C-C or C-heteroatom bond (R-R') and regenerates the active palladium(0) catalyst.[3]

Application Note 1: Selective Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, valued for its operational simplicity and the low toxicity of boronic acid reagents.[4] For ethyl 5-bromo-6-chloropyrimidine-4-carboxylate, the Suzuki reaction can be selectively performed at the more reactive C5-bromo position.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this transformation. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a suitable phosphine ligand, which is reduced in situ to the active Pd(0) species.

-

Ligand: Triphenylphosphine (PPh₃) is often sufficient for coupling with aryl bromides. For more challenging couplings or to enhance reaction rates, more electron-rich and bulky biarylphosphine ligands such as SPhos or XPhos can be employed.[1]

-

Base: A base is crucial for the transmetalation step, activating the boronic acid.[5] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used, often in an aqueous-organic solvent mixture to ensure solubility of all components.[1]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, facilitating the dissolution of both the organic substrate and the inorganic base.[1]

Optimized Reaction Conditions for Selective C5-Arylation

| Parameter | Recommended Conditions | Rationale |

| Substrate | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | Differentiated reactivity of C-Br and C-Cl bonds. |

| Coupling Partner | Aryl- or Heteroarylboronic Acid (1.1-1.5 equiv.) | Readily available and stable coupling partners. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Efficient for C-Br bond activation. |

| Ligand (if using Pd(II)) | PPh₃ (4-10 mol%) or XPhos (4-10 mol%) | Stabilizes the catalyst and promotes the catalytic cycle. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) | Ensures solubility of organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the catalyst. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.

-

Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Application Note 2: Sonogashira Coupling for the Synthesis of Alkynylated Pyrimidines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing linear alkyne functionalities into molecules.[6] The reaction is typically co-catalyzed by palladium and copper(I) salts.[7]

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[7]

-

Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly employed to ensure the solubility of the reactants and prevent side reactions.

Optimized Reaction Conditions for Selective C5-Alkynylation

| Parameter | Recommended Conditions | Rationale |

| Substrate | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | Selective reaction at the C-Br bond. |

| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | The source of the C(sp) component. |

| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Efficient for C-Br bond activation. |

| Cu Co-catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | Facilitates the formation of the reactive acetylide. |

| Base | Triethylamine (Et₃N) or DIPEA (2-3 equiv.) | Deprotonates the alkyne and neutralizes HX. |

| Solvent | Anhydrous, Degassed THF or DMF | Provides a suitable reaction medium. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and prevents alkyne homocoupling. |

Detailed Experimental Protocol: Sonogashira Coupling

-

Preparation: In a flame-dried reaction flask, add ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Inert Atmosphere: Flush the flask with an inert gas (e.g., argon).

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[1]

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[9] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, BrettPhos) are often required to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[1][9] A common palladium precursor is Pd₂(dba)₃ or Pd(OAc)₂.

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is frequently used, although weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective with certain ligand/substrate combinations.[1][2]

-

Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary to prevent quenching of the strong base and to maintain a homogeneous reaction mixture.

Optimized Reaction Conditions for Selective C5-Amination

| Parameter | Recommended Conditions | Rationale |

| Substrate | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | Selective reaction at the C-Br bond. |

| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) | The nitrogen nucleophile. |

| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources. |

| Ligand | BINAP, Xantphos, or BrettPhos (2-5 mol%) | Crucial for facilitating the C-N coupling. |

| Base | NaOtBu (1.4-2.0 equiv.) | Strong base required for amine deprotonation. |

| Solvent | Anhydrous, Degassed Toluene or 1,4-Dioxane | Aprotic solvent to prevent side reactions. |

| Temperature | 80-110 °C | Higher temperatures are often needed for C-N coupling. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to protect the sensitive catalyst system. |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv.) and the amine (1.2 equiv.).[1]

-

Reaction: Seal the tube and stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Application Note 4: Negishi Coupling as a Versatile C-C Bond Forming Reaction

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3] It is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.[3]

Causality Behind Experimental Choices:

-

Organozinc Reagents: These are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). They are generally more reactive than organoboron compounds but less reactive than organolithium or Grignard reagents, leading to a good balance of reactivity and functional group tolerance.

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are commonly used and offer high yields and broad applicability.[3]

-

Solvent: Anhydrous ethereal solvents like THF are the standard for Negishi couplings, as they are compatible with the organozinc reagents.

Optimized Reaction Conditions for Selective C5-Coupling

| Parameter | Recommended Conditions | Rationale |

| Substrate | Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | Selective reaction at the C-Br bond. |

| Coupling Partner | Organozinc Reagent (R-ZnX) (1.2-2.0 equiv.) | Highly reactive and functional group tolerant. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable catalyst for Negishi couplings. |

| Solvent | Anhydrous, Degassed THF | Standard solvent for organozinc chemistry. |

| Temperature | Room Temperature to 65 °C (refluxing THF) | Mild to moderate heating is usually sufficient. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial due to the sensitivity of organozinc reagents. |

Detailed Experimental Protocol: Negishi Coupling

-

Preparation of Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, prepare the organolithium or Grignard reagent. To this, add a solution of anhydrous zinc chloride in THF at a low temperature (e.g., 0 °C) and then warm to room temperature.

-

Coupling Reaction: In a separate flame-dried flask, dissolve ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous, degassed THF.

-

Reagent Addition: Add the freshly prepared organozinc reagent to the solution of the pyrimidine derivative at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Concluding Remarks

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a powerful and versatile building block for the synthesis of complex, highly functionalized pyrimidine derivatives. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a sequential and controlled introduction of various substituents. By understanding the fundamental principles of the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions, and by carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can unlock the full synthetic potential of this valuable intermediate. The protocols provided herein serve as a robust starting point for your synthetic endeavors, and with careful optimization, they can be adapted to a wide range of coupling partners to access novel chemical space.

References

-

Negishi, E. The Negishi Coupling. Wikipedia. [Link]

-

Denmark, S. E. The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

-

Reagentia. Ethyl 5-Bromo-6-chloropyrimidine-4-carboxylate (1 x 100 mg). Reagentia. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Turtureanu, A. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]

-